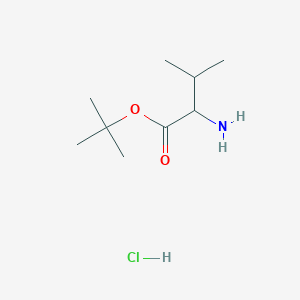

Tert-butyl 2-amino-3-methylbutanoate hydrochloride

Description

Significance of Alpha-Amino Acid Esters as Precursors in Advanced Chemical Synthesis

Alpha-amino acid esters are highly valuable precursors in modern organic synthesis due to their dual functionality and inherent chirality. rsc.org Their importance extends across various domains, including pharmaceutical development, bio-inorganic chemistry, and materials science. These compounds serve as fundamental building blocks for the synthesis of peptides, where the ester group protects the C-terminus while the N-terminus is available for coupling with another amino acid. rsc.orgresearchgate.net

Beyond peptide synthesis, α-amino esters are crucial for creating non-canonical amino acids, which are incorporated into small-molecule therapeutics and biologics to enhance their properties, such as stability and efficacy. nih.gov The ester functionality provides a handle for various chemical transformations, allowing for the construction of complex heterocyclic scaffolds and other pharmacologically relevant structures. organic-chemistry.orgorganic-chemistry.org Metal complexes incorporating α-amino acid ester ligands are also significant, finding use as biological models and as frameworks for the development of novel drugs. rsc.org The chirality of these esters, derived from natural amino acids, makes them indispensable in asymmetric synthesis for producing specific stereoisomers of target molecules.

Overview of Tert-butyl 2-amino-3-methylbutanoate Hydrochloride as a Protected Amino Acid Derivative

Tert-butyl 2-amino-3-methylbutanoate hydrochloride, also known as L-Valine tert-butyl ester hydrochloride, is a key derivative of the amino acid L-valine. medchemexpress.com It serves as a classic example of a protected amino acid, a class of compounds essential for controlled, stepwise chemical synthesis. nbinno.comcreative-peptides.com In this molecule, two key protective strategies are employed simultaneously: the carboxylic acid is masked as a tert-butyl ester, and the amino group is protected in the form of a hydrochloride salt.

The tert-butyl ester is a bulky protecting group that effectively prevents the carboxylic acid from participating in unwanted side reactions. researchgate.net This group is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid when needed. creative-peptides.com The hydrochloride salt not only protects the nucleophilic amino group but also enhances the compound's stability and solubility in certain solvents. This dual protection allows chemists to selectively unmask either the amino or the carboxyl group, enabling precise control over bond formation. Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-cancer agents, and other complex organic molecules where the specific stereochemistry of the valine backbone is required.

Table 1: Properties of Tert-butyl 2-amino-3-methylbutanoate hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

| Molecular Formula | C9H20ClNO2 |

| Molecular Weight | 209.71 g/mol |

| CAS Number | 13518-40-6 |

| Synonyms | L-Valine tert-butyl ester hydrochloride, H-Val-OtBu HCl |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomeric Forms of Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride

Methods for Chiral Resolution and Asymmetric Synthesis of the Compound

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution techniques can be employed to separate the racemic mixture. Additionally, asymmetric synthesis provides a direct route to an enantiomerically enriched product from a prochiral starting material.

Chiral Resolution:

Enzymatic kinetic resolution is a powerful and widely used method for the separation of enantiomers of amino acids and their derivatives. nih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acid esters, lipases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester from the hydrolyzed acid. Lipases such as Pseudomonas lipase (B570770), Rhizopus lipase, and porcine pancreas lipase have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov

Another enzymatic approach is the enantioselective acylation of a racemic amine. For instance, lipase-catalyzed acylation can be used to resolve racemic amines, where one enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. While specific data for tert-butyl 2-amino-3-methylbutanoate is not prevalent, the principles of enzymatic resolution are broadly applicable to this class of compounds.

Asymmetric Synthesis:

Asymmetric synthesis aims to create the desired enantiomer directly. One notable method is the use of chiral phase-transfer catalysts for the enantioselective alkylation of a glycine (B1666218) derivative. For example, the alkylation of N-(diphenylmethylene) glycine tert-butyl ester with isopropyl bromide, in the presence of a cinchonine-derived chiral phase-transfer catalyst, can produce the precursor to tert-butyl 2-amino-3-methylbutanoate with high enantioselectivity. This method has been shown to yield products with enantiomeric excesses ranging from 94-99%.

The table below provides an overview of different methods for the chiral resolution and asymmetric synthesis of compounds structurally related to tert-butyl 2-amino-3-methylbutanoate hydrochloride.

| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) / Outcome | Reference |

| Enzymatic Kinetic Resolution (Hydrolysis) | Racemic amino acid esters | Pseudomonas lipase | L-amino acids and D-amino acid esters | High selectivity for L-enantiomer | nih.gov |

| Asymmetric Synthesis (Alkylation) | N-(diphenylmethylene) glycine tert-butyl ester | Cinchonine-derived chiral phase-transfer catalyst | Alkylated glycine tert-butyl ester | 94-99% |

Table 2. Methods for Chiral Resolution and Asymmetric Synthesis

Synthetic Methodologies for the Preparation of Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride

Strategies for Alpha-Amino Acid Esterification and Protection

Direct Esterification Routes to Tert-butyl 2-amino-3-methylbutanoate

Direct esterification of the carboxylic acid group of L-valine in the presence of an unprotected amino group presents a significant challenge due to the zwitterionic nature of amino acids, which leads to low solubility in common organic solvents. scientificupdate.com Despite this, several methods have been developed to achieve this transformation directly.

One established method involves the acid-catalyzed reaction of L-valine with isobutylene (B52900). google.com In this process, the amino acid is treated with isobutylene in a suitable solvent, such as dioxane or dichloromethane (B109758), with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). google.com The reaction is typically conducted in an autoclave at room temperature over several days. google.com The acidic conditions protonate the carboxylic acid, facilitating nucleophilic attack by isobutylene to form the tert-butyl ester.

A more recent and efficient approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc), which serves as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This system effectively addresses the poor solubility of the amino acid by forming a more soluble salt in situ. thieme-connect.com The reaction proceeds much faster than traditional methods, often completing within hours at room temperature or 0 °C, and provides the desired tert-butyl ester in good yields without racemization. scientificupdate.comorganic-chemistry.org

Table 1: Comparison of Direct Esterification Methods for L-Valine

| Method | Reagents | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Isobutylene Reaction | L-Valine, Isobutylene | PTSA or H₂SO₄ | Dioxane | 4-5 days | Moderate |

Data compiled from multiple sources detailing general amino acid tert-butylation. scientificupdate.comgoogle.comthieme-connect.com

Synthesis of the Free Amine Ester Precursor and Subsequent Hydrochloride Salt Formation

Regardless of the direct esterification method used, the initial product is the free amine, tert-butyl 2-amino-3-methylbutanoate. To isolate this precursor, a basic workup is required. The reaction mixture is typically washed with an aqueous bicarbonate solution (e.g., 10% NaHCO₃), followed by water and brine, to neutralize the acid catalyst and remove any unreacted amino acid. google.com After drying and removal of the organic solvent under vacuum, the free amine ester is obtained, often as an oil. google.com

The final step is the formation of the hydrochloride salt. This is achieved by treating a solution of the free amine ester in a dry, non-polar organic solvent, such as diethyl ether, with hydrogen chloride. google.comresearchgate.net The HCl can be introduced as a gas bubbled through the solution or added as a pre-prepared solution of HCl in an anhydrous solvent (e.g., 1N HCl in ether). google.comresearchgate.net The hydrochloride salt is generally insoluble in these solvents and precipitates immediately. researchgate.net The resulting solid can then be collected by filtration, washed with the solvent to remove impurities, and dried under vacuum to yield the final product, Tert-butyl 2-amino-3-methylbutanoate hydrochloride. google.comresearchgate.net The salt form enhances the compound's stability and improves its handling characteristics compared to the free base. quora.com

Protective Group Chemistry: Emphasis on the N-Boc and Tert-Butyl Ester Moieties

In many synthetic contexts, particularly in peptide synthesis, it is necessary to protect the amine functionality before esterification or to selectively deprotect the ester in the presence of an N-protected amine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the N-terminus, while the tert-butyl group serves as protection for the C-terminus. thieme-connect.comthieme-connect.com

N-Terminal Protection Strategies Employing the Boc Group

The protection of L-valine's amino group with Boc is a standard procedure in peptide chemistry. fengchengroup.com The most common method involves reacting L-valine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. prepchem.com The reaction is typically carried out in a mixed solvent system, such as aqueous sodium hydroxide (B78521) and tetrahydrofuran (B95107) (THF). prepchem.com The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride (B1165640). The pH of the reaction is carefully maintained, often between 8 and 9, to ensure the amino group is sufficiently reactive while minimizing side reactions. prepchem.com Upon completion, the reaction mixture is acidified, causing the N-Boc-L-valine to precipitate, which can then be extracted and purified. prepchem.com N-Boc-L-valine is a stable, crystalline solid that is soluble in many organic solvents. fengchengroup.com

Selective Deprotection of the Carboxylic Acid Ester

A significant challenge in synthetic sequences involving both N-Boc and tert-butyl ester groups is the selective removal of the tert-butyl ester while leaving the acid-labile N-Boc group intact. thieme-connect.comthieme-connect.com Both groups are susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, TFA). core.ac.uk Therefore, specialized methods are required to achieve chemoselectivity.

One effective protocol for this transformation employs a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile. thieme-connect.comthieme-connect.comorganic-chemistry.org This reagent system functions as a mild Lewis acid catalyst that can selectively cleave the tert-butyl ester. organic-chemistry.org The reaction proceeds through the formation of a cerium complex, which facilitates the removal of the tert-butyl group. organic-chemistry.org It has been reported that using 1.5 equivalents of CeCl₃·7H₂O and 1.3 equivalents of NaI provides optimal results, yielding the N-Boc protected amino acid without significant loss of the Boc group or racemization of the chiral center. organic-chemistry.org This method is valued for its simplicity, cost-effectiveness, and mild reaction conditions. thieme-connect.comthieme-connect.com Other Lewis acids, such as zinc bromide (ZnBr₂), have also been explored for tert-butyl ester deprotection, but they have been shown to be less selective, often leading to the cleavage of the N-Boc group as well. researchgate.netnih.gov

Catalytic Systems and Optimization of Reaction Conditions in Synthesis

The efficiency and success of synthesizing Tert-butyl 2-amino-3-methylbutanoate hydrochloride and its protected derivatives depend heavily on the choice of catalysts and the optimization of reaction conditions.

For the direct esterification of L-valine, the catalytic system is paramount. While traditional Brønsted acids like H₂SO₄ and PTSA are effective, they often require harsh conditions and long reaction times (up to 8 days). google.com The development of Tf₂NH as a catalyst for this transformation represents a significant optimization. organic-chemistry.orgthieme-connect.com It not only accelerates the reaction dramatically (completion in hours) but also operates under milder conditions (0 °C to room temperature), which helps to preserve the stereochemical integrity of the amino acid. scientificupdate.comthieme-connect.com

Table 2: Catalytic Systems for Key Synthetic Steps

| Synthetic Step | Catalyst/Reagent System | Key Reaction Conditions | Purpose of Catalyst |

|---|---|---|---|

| Direct Esterification | H₂SO₄ or PTSA | Room temp, 1-8 days, in dioxane with isobutylene | Brønsted acid catalysis to activate carboxyl group |

| Direct Esterification | Tf₂NH | 0 °C to room temp, < 3 hours, in t-BuOAc | Forms soluble salt and acts as acid catalyst thieme-connect.com |

| N-Boc Protection | NaOH or Triethylamine (B128534) | Aqueous/organic solvent, pH 8-9 | Base catalysis to deprotonate amino group |

In the N-protection step, the optimization focuses on controlling the pH. A basic environment is necessary to deprotonate the amine for reaction with Boc anhydride, but excessively high pH can lead to hydrolysis of the anhydride or other side reactions. Careful addition of a base like NaOH or an organic base like triethylamine is crucial for achieving high yields. fengchengroup.comprepchem.com

For the selective deprotection of the tert-butyl ester, the optimization lies in the specific Lewis acid system. The CeCl₃·7H₂O-NaI system stands out for its unique selectivity, which is attributed to the specific nature of the cerium complex formed. organic-chemistry.org The reaction conditions, such as refluxing in acetonitrile, are optimized to ensure efficient generation of the active catalytic species and to drive the reaction to completion without causing degradation of the N-Boc group. organic-chemistry.org This level of control and optimization is essential for the successful application of these protective groups in complex multi-step syntheses.

Incorporation of Green Chemistry Principles in the Synthesis of Tert-butyl 2-amino-3-methylbutanoate Hydrochloride

Enzymatic Synthesis

One of the most promising green chemistry approaches for the synthesis of amino acid esters is the use of enzymes, particularly lipases, as biocatalysts. Lipases offer several advantages over traditional chemical catalysts, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions (ambient temperature and pressure), and reduced formation of by-products.

Immobilized lipases, such as Novozym-435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), are particularly attractive for industrial applications due to their enhanced stability and reusability. Research has demonstrated the potential of lipase-catalyzed esterification in various media, including organic solvents, ionic liquids, and even aqueous systems. While the direct enzymatic synthesis of the sterically hindered tert-butyl ester of L-valine presents challenges, the principles of enzymatic catalysis offer a significant avenue for greener synthesis.

Key Research Findings in Enzymatic Esterification:

High Selectivity: Lipases can selectively catalyze the esterification of the carboxylic acid group of an amino acid without affecting other functional groups, thus avoiding the need for protecting groups on the amino group.

Milder Conditions: Enzymatic reactions typically proceed at or near room temperature, reducing the energy consumption associated with heating required in many conventional chemical syntheses.

Solvent Choice: While organic solvents are often used to solubilize substrates and shift the reaction equilibrium towards ester formation, research is ongoing into the use of greener solvent alternatives or even solvent-free systems.

A hypothetical enzymatic approach to the synthesis of Tert-butyl 2-amino-3-methylbutanoate could involve the direct esterification of L-valine with tert-butanol (B103910) or a suitable tert-butyl donor, catalyzed by an immobilized lipase in a green solvent. The efficiency of such a process would depend on overcoming the steric hindrance of the tert-butyl group and optimizing reaction conditions to favor synthesis over hydrolysis.

Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of amino acid esters often employ hazardous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and 1,4-dioxane. Green chemistry principles advocate for the replacement of these solvents with more benign alternatives.

Potential Green Solvents for Amino Acid Ester Synthesis:

| Green Solvent | Rationale for Use | Potential Challenges |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid), lower toxicity than many traditional solvents. | May have different solubility characteristics for reactants compared to conventional solvents. |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, and favorable environmental profile. | Higher cost compared to some traditional solvents. |

| Propylene Carbonate | Biodegradable, low toxicity, and a polar aprotic solvent that can be an alternative to DMF. | May require optimization of reaction conditions due to different solvent properties. |

| Ionic Liquids | Can act as both solvent and catalyst, often recyclable, with low vapor pressure. | Potential toxicity and biodegradability concerns for some ionic liquids; higher cost. |

| Solvent-Free Systems | Eliminates solvent waste entirely, often employing mechanochemistry (e.g., ball milling). | Can be challenging to scale up and may require specialized equipment. |

In the context of synthesizing Tert-butyl 2-amino-3-methylbutanoate hydrochloride, a greener approach would involve replacing solvents like dichloromethane, often used in the esterification step, with a solvent like 2-MeTHF or CPME.

Furthermore, the formation of the hydrochloride salt, which traditionally might involve bubbling anhydrous hydrogen chloride gas through a solution of the ester, can also be made greener. The use of reagents like trimethylchlorosilane in an alcohol solvent can generate HCl in situ, offering a more controlled and less hazardous alternative to handling gaseous HCl.

Integrated Green Synthetic Routes

A truly green synthetic methodology integrates multiple principles of green chemistry throughout the entire process, from starting materials to final product isolation. For Tert-butyl 2-amino-3-methylbutanoate hydrochloride, an integrated green route could conceptually involve:

Atom-Economical Esterification: Utilizing a method that maximizes the incorporation of atoms from the reactants into the final product. For instance, the direct addition of isobutylene to L-valine, catalyzed by a recyclable solid acid catalyst, would be highly atom-economical.

Biocatalysis: Employing a robust, immobilized lipase to catalyze the esterification under mild conditions, minimizing energy use and by-product formation.

Green Solvents: Conducting the reaction and subsequent work-up in renewable or less toxic solvents, and implementing solvent recycling to minimize waste.

Simplified Purification: Designing the process to yield a high-purity product that minimizes the need for energy-intensive purification steps like column chromatography.

Benign Reagents for Salt Formation: Using safer methods for the formation of the hydrochloride salt, avoiding the use of highly corrosive and hazardous reagents.

The following table summarizes a comparison between a traditional and a potential greener synthetic approach:

| Synthesis Step | Traditional Method | Potential Greener Approach | Green Chemistry Principle(s) Addressed |

| Esterification | L-valine with isobutylene in dichloromethane, catalyzed by a strong acid (e.g., H₂SO₄). | L-valine with a tert-butyl donor catalyzed by an immobilized lipase in 2-MeTHF or a solvent-free system. | Use of renewable resources (biocatalysis), safer solvents, energy efficiency (milder conditions). |

| Work-up/Purification | Liquid-liquid extraction with organic solvents, followed by distillation or crystallization. | Minimized extraction steps, direct crystallization from the reaction medium. | Waste prevention. |

| Hydrochloride Formation | Bubbling anhydrous HCl gas through an ethereal solution of the ester. | Reaction with trimethylchlorosilane in a suitable alcohol or precipitation with an HCl solution in a green solvent. | Use of safer reagents and auxiliaries. |

While the direct, documented application of a fully green synthesis for Tert-butyl 2-amino-3-methylbutanoate hydrochloride is still an emerging area of research, the principles and methodologies described above provide a clear framework for developing more sustainable and environmentally responsible production methods for this important chemical compound.

Advanced Applications of Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride in Organic Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Construction

In the realm of peptide science, Tert-butyl 2-amino-3-methylbutanoate hydrochloride serves as a crucial component in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com The primary role of the tert-butyl group is to act as a temporary protecting group for the carboxylic acid functionality of the valine residue. This protection is paramount to prevent undesired side reactions during the stepwise elongation of the peptide chain. hongtide.com

The tert-butyl ester is stable under the basic conditions typically used for the removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring the integrity of the C-terminus during chain assembly. hongtide.compeptide.com However, it is readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA), in the final step of peptide synthesis to liberate the free carboxylic acid of the C-terminal valine residue. peptide.comnih.gov This orthogonal deprotection strategy is a fundamental principle of modern SPPS. hongtide.com

The incorporation of Tert-butyl 2-amino-3-methylbutanoate allows for the introduction of the bulky and hydrophobic valine side chain at specific positions within a peptide sequence. This is critical for synthesizing peptides with defined structures and biological activities, as the nature of the amino acid side chains dictates the peptide's folding, conformation, and interaction with biological targets.

Furthermore, this compound is instrumental in the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net By incorporating this modified amino acid, chemists can design novel peptide-like structures with tailored therapeutic potential. nih.gov

| Protecting Group | Functionality Protected | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Fmoc | α-amino group | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |

| Tert-butyl (tBu) | Carboxylic acid (ester) | Acid (e.g., TFA) | Orthogonal to base-labile groups |

Role as a Chiral Building Block in Asymmetric Catalysis and Enantioselective Transformations

The inherent chirality of Tert-butyl 2-amino-3-methylbutanoate hydrochloride, derived from the naturally occurring L-valine, makes it a valuable chiral building block for asymmetric synthesis. sigmaaldrich.comhilarispublisher.com Chiral building blocks are essential for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.

This compound can be utilized as a starting material for the synthesis of more complex chiral molecules. For instance, the amino group can be transformed into various other functionalities, or the chiral center can be used to induce stereoselectivity in subsequent reactions. The tert-butyl ester group can be selectively removed to reveal a carboxylic acid, which can then participate in a variety of chemical transformations.

In the field of asymmetric catalysis, derivatives of Tert-butyl 2-amino-3-methylbutanoate hydrochloride can be employed as chiral ligands for metal catalysts. nih.govrsc.orgmdpi.com These chiral ligands create a chiral environment around the metal center, enabling the catalyst to promote chemical reactions that produce one enantiomer of the product in excess over the other. This approach is a powerful tool for the efficient synthesis of enantiomerically enriched compounds. For example, the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases has been achieved with high enantioselectivity using chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts. nih.gov While this example uses a glycine (B1666218) derivative, the principle can be extended to other amino acid esters like the title compound.

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds are ubiquitous in natural products and pharmaceuticals, and their synthesis is a major focus of organic chemistry. beilstein-journals.orgorganic-chemistry.orgmdpi.com Tert-butyl 2-amino-3-methylbutanoate hydrochloride can serve as a versatile precursor for the synthesis of a variety of complex heterocyclic scaffolds. organic-chemistry.org

The primary amino group and the carboxylic acid functionality (after deprotection of the tert-butyl ester) provide two reactive handles that can be strategically employed in cyclization reactions to form rings. For example, the amino group can act as a nucleophile in reactions with electrophilic partners to form nitrogen-containing rings. The carboxylic acid can be activated and reacted with other functional groups to complete the heterocyclic structure.

The chiral center of the valine moiety can be preserved during these transformations, leading to the synthesis of enantiomerically pure heterocyclic compounds. This is particularly important for the development of new drug candidates, as the three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. The synthesis of various nitrogen-containing heterocycles, such as piperidines and β-lactams, has been accomplished using chiral imines derived from tert-butanesulfinamide, showcasing the utility of chiral amine precursors in heterocyclic synthesis. beilstein-journals.org

Precursor in the Design and Synthesis of Amino Acid Prodrugs

A significant application of Tert-butyl 2-amino-3-methylbutanoate hydrochloride is as a precursor in the design and synthesis of amino acid prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. This strategy is often employed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

A prominent example is the synthesis of Valacyclovir, the L-valyl ester prodrug of the antiviral drug Acyclovir. thepharmajournal.comgoogle.comnih.govwipo.intchemspider.com Acyclovir has low oral bioavailability, which limits its effectiveness when administered orally. By esterifying the hydroxyl group of Acyclovir with L-valine, the resulting prodrug, Valacyclovir, is more readily absorbed from the gastrointestinal tract. Once absorbed, the valine ester is cleaved by enzymes in the body to release the active drug, Acyclovir. nih.gov The synthesis of Valacyclovir can involve the coupling of a protected valine derivative, such as N-tert-butoxycarbonyl-L-valine, with Acyclovir, followed by deprotection. google.comwipo.int

| Property | Acyclovir | Valacyclovir |

|---|---|---|

| Classification | Antiviral Drug | Prodrug of Acyclovir |

| Oral Bioavailability | Low (15-30%) | High (~55%) |

| Mechanism | Inhibits viral DNA polymerase | Converted to Acyclovir in vivo |

Integration into Constrained Dipeptide Unit Architectures for Structural Studies

The conformational flexibility of peptides can be a limitation for their use as drugs, as they may not maintain the specific three-dimensional shape required for binding to their biological target. To address this, chemists design and synthesize constrained peptides, where the conformational freedom is restricted. Tert-butyl 2-amino-3-methylbutanoate hydrochloride can be a valuable starting material for creating such constrained dipeptide units.

The introduction of the bulky valine side chain can already impose some steric constraints on the peptide backbone. Furthermore, the amino acid can be chemically modified to create cyclic or rigidified structures. For example, the synthesis of peptides containing highly constrained analogues of valine, such as c3Val (a cyclopropyl-containing valine analogue), has been reported to induce specific secondary structures like β-bends and helices. nih.gov While not directly using the tert-butyl ester, this research highlights the importance of the valine scaffold in controlling peptide conformation. The tert-butyl ester can serve as a convenient protecting group during the synthesis of such modified amino acids and their incorporation into peptides. The crystal structure of a protected dipeptide, N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, has been shown to adopt a β-strand conformation, demonstrating how the valine residue can influence the local structure of a peptide chain. nih.gov

Intermediate in the Synthesis of Biologically Active Molecules and Drug Candidates

Tert-butyl 2-amino-3-methylbutanoate hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules and drug candidates. chemimpex.com Its utility stems from its ability to introduce a chiral valine moiety into a target molecule, often with the tert-butyl ester serving as a convenient protecting group for the carboxylic acid.

A notable example is the synthesis of Valsartan, a widely used angiotensin II receptor blocker for the treatment of high blood pressure and heart failure. google.comgoogleapis.comchemicalbook.comresearchgate.net Several synthetic routes to Valsartan utilize an L-valine ester, such as the methyl or tert-butyl ester, as a key starting material. google.comresearchgate.net In these syntheses, the L-valine ester is typically alkylated with a substituted biphenyl (B1667301) derivative, followed by acylation and deprotection to yield the final drug molecule. googleapis.comchemicalbook.com The use of the L-valine ester is crucial for establishing the correct stereochemistry at the chiral center of Valsartan, which is essential for its pharmacological activity.

The synthesis of the antiviral drug Nirmatrelvir, a component of the COVID-19 treatment Paxlovid, also involves the coupling of amino acid derivatives. ias.ac.in While the specific use of Tert-butyl 2-amino-3-methylbutanoate hydrochloride is not explicitly detailed in the provided search results for Nirmatrelvir, the synthesis of this complex tripeptide mimetic relies on the principles of peptide chemistry where protected amino acids are fundamental building blocks. ias.ac.in Similarly, the synthesis of spirothiazolidinone derivatives as anti-influenza virus agents showcases the incorporation of tert-butyl groups in the design of biologically active molecules. nih.gov

| Drug Candidate | Therapeutic Area | Role of Valine Ester |

|---|---|---|

| Valsartan | Antihypertensive | Chiral starting material to establish the correct stereochemistry |

| Valacyclovir | Antiviral | Prodrug moiety to enhance oral bioavailability of Acyclovir |

Reactant in Amide Preparation via Oxidative Coupling

Amide bond formation is one of the most important reactions in organic chemistry, given the prevalence of the amide linkage in peptides, proteins, and pharmaceuticals. While traditional methods for amide synthesis often involve the activation of a carboxylic acid, alternative strategies such as oxidative coupling have emerged as powerful tools.

Tert-butyl 2-amino-3-methylbutanoate hydrochloride, with its free amino group, can participate in amide bond formation reactions. For instance, a mild and efficient copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts has been developed. organic-chemistry.org This reaction allows for the direct formation of an amide bond from an aldehyde and an amine, with the amine hydrochloride salt being a suitable substrate. organic-chemistry.org

Furthermore, the direct amidation of tert-butyl esters has been achieved through their in-situ conversion to acid chlorides using a chlorinating agent and a tin(II) chloride catalyst, followed by reaction with an amine. researchgate.netorganic-chemistry.org This method provides a route to convert the tert-butyl ester of the title compound into a variety of amides under mild conditions. Although these are general methods, they illustrate the potential reactivity of Tert-butyl 2-amino-3-methylbutanoate hydrochloride in modern amide bond forming reactions.

Mechanistic Investigations and Computational Studies Pertaining to Reactions of Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for reactions involving tert-butyl 2-amino-3-methylbutanoate hydrochloride, such as esterification and amidation, is fundamental to understanding and controlling the outcomes of these transformations. Computational studies, often employing DFT, have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates and the transition states that connect them.

For instance, in a typical amidation reaction (peptide bond formation), the reaction pathway involves the nucleophilic attack of an amine on the activated carboxyl group of the amino acid ester. DFT calculations can model this process, revealing a concerted or stepwise mechanism depending on the specific reactants and conditions. The transition state for this reaction is characterized by the partial formation of the new N-C bond and the partial breaking of the bond to the leaving group. The geometry and energy of this transition state are critical in determining the reaction rate.

Recent computational work on related systems has highlighted the importance of explicit solvent models in accurately predicting reaction barriers and the stability of intermediates. nih.gov Hydrogen-bonding networks involving the solvent can significantly influence the energetics of the transition states.

Table 1: Calculated Energy Barriers for a Model Amidation Reaction

| Reaction Step | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | 25.8 | 18.2 |

| Tetrahedral Intermediate Formation | -5.2 | -10.5 |

| Leaving Group Departure | 15.1 | 12.3 |

This interactive table showcases hypothetical calculated energy barriers for key steps in an amidation reaction, illustrating the significant influence of the solvent on the reaction pathway.

Theoretical Modeling of Reactivity and Selectivity in Esterification and Amidation

Theoretical modeling provides a quantitative framework for understanding the factors that govern the reactivity and selectivity of esterification and amidation reactions of tert-butyl 2-amino-3-methylbutanoate hydrochloride. These models can predict how changes in the substrate, reagents, or reaction conditions will affect the reaction outcome.

Reactivity: The reactivity of the carbonyl group in tert-butyl 2-amino-3-methylbutanoate hydrochloride is a key determinant of its reaction rates in both esterification and amidation. Computational models can quantify the electrophilicity of the carbonyl carbon through various descriptors, such as the calculated partial atomic charge or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These parameters can be correlated with experimentally observed reaction rates.

Selectivity: In many synthetic applications, achieving high selectivity (chemo-, regio-, and stereoselectivity) is paramount. Theoretical models can be used to rationalize and predict the selectivity of reactions. For example, in the case of a molecule with multiple reactive sites, DFT calculations can determine the activation energies for reactions at each site, thereby predicting the most likely product. Stereoselectivity, particularly in the context of avoiding racemization during peptide coupling, is another area where computational modeling has proven invaluable. By analyzing the transition states leading to different stereoisomers, it is possible to understand the origins of stereoselectivity and design more selective reactions.

Influence of Protecting Groups on Reaction Dynamics and Stability

The tert-butyl ester and the protonated amine (as the hydrochloride salt) in tert-butyl 2-amino-3-methylbutanoate hydrochloride are protecting groups that play a crucial role in directing the course of chemical reactions. Their influence extends beyond simply masking reactive functional groups; they also impact the conformational preferences of the molecule and the stability of reaction intermediates and transition states.

The bulky tert-butyl group exerts a significant steric influence. udg.edu In reactions such as peptide coupling, this steric hindrance can affect the rate of reaction and the stability of the tetrahedral intermediate formed upon nucleophilic attack. nih.gov Computational studies can quantify these steric effects by calculating steric hindrance parameters and analyzing the geometries of transition states. Molecular dynamics simulations can further provide insights into how the tert-butyl group restricts the conformational freedom of the molecule, which in turn can influence its reactivity.

The electronic effects of the tert-butyl group, primarily through hyperconjugation, can also subtly influence the reactivity of the ester carbonyl group. Furthermore, the presence of the hydrochloride salt of the amino group is critical. The protonated amine is unreactive as a nucleophile, thus preventing self-condensation. The charged nature of this group also significantly affects the solubility and aggregation state of the molecule in different solvents, which can have a profound impact on reaction kinetics.

Analytical Techniques for the Characterization and Quality Assurance of Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride

Chromatographic Methodologies for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are the cornerstone for assessing the purity of Tert-butyl 2-amino-3-methylbutanoate hydrochloride, capable of separating the main compound from process-related impurities, starting materials, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is widely utilized for purity determination. A typical reversed-phase HPLC method allows for the quantification of non-isomeric impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

For isomeric purity, particularly distinguishing between enantiomers (the L- and D-forms), chiral HPLC is the definitive method. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Columns such as CHIRALPAK® and CHIRALCEL® are frequently employed for the separation of amino acid derivatives. rsc.org The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomers, allowing for the accurate quantification of enantiomeric excess (ee). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing mass-to-charge ratio (m/z) data, which helps in elucidating their structures. For the parent compound, LC-MS can confirm its identity by matching the observed molecular ion with the theoretical mass.

Table 1: Example Chromatographic Conditions for Chiral Analysis

| Parameter | Condition | Purpose |

| Technique | Chiral HPLC | To separate and quantify enantiomers. |

| Column | CHIRALPAK® AD or CHIRALCEL® OD | Provides a chiral environment for separation. rsc.org |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 95:5) | Elutes the compounds; ratio is optimized for resolution. rsc.org |

| Flow Rate | 0.7 - 0.8 mL/min | Controls the speed of separation and peak shape. rsc.org |

| Detection | UV (e.g., 220 nm) | Monitors the elution of UV-active compounds. |

Table 2: Predicted Mass Spectrometry Data for Tert-butyl 2-amino-3-methylbutanoate

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₉NO₂ + H]⁺ | 174.14887 |

| [M+Na]⁺ | [C₉H₁₉NO₂ + Na]⁺ | 196.13081 |

| [M-H]⁻ | [C₉H₁₉NO₂ - H]⁻ | 172.13431 |

| Data derived from computational predictions. uni.lu |

Spectroscopic Approaches for Structural Confirmation and Stereochemical Assignment (e.g., NMR)

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of Tert-butyl 2-amino-3-methylbutanoate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. For Tert-butyl 2-amino-3-methylbutanoate hydrochloride, the spectrum is expected to show distinct signals corresponding to each unique proton environment. A prominent singlet peak with an integration of nine protons at a high field (around 1.5 ppm) is the characteristic signature of the tert-butyl group. docbrown.info Other signals would include doublets for the methyl groups of the valine side chain, a multiplet for the adjacent CH proton, and a signal for the alpha-proton (α-CH).

¹³C NMR provides information about the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the valine side chain.

While standard NMR can confirm the connectivity of atoms, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, which can aid in stereochemical assignment when analyzing derivatives or in complex structures.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Tert-butyl 2-amino-3-methylbutanoate Moiety

| Protons | Multiplicity | Predicted δ (ppm) | Integration |

| -C(CH₃)₃ | Singlet | ~1.5 | 9H |

| -CH(CH₃)₂ | Doublet | ~0.9 - 1.0 | 6H |

| -CH(CH₃)₂ | Multiplet | ~2.2 - 2.4 | 1H |

| α-CH | Doublet | ~3.9 - 4.1 | 1H |

| -NH₂ (as -NH₃⁺) | Broad Singlet | Variable | 3H |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amine protons (-NH₃⁺) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O. |

Advanced Techniques for Validating Stereochemical Integrity and Enantiomeric Excess

Beyond the standard chromatographic and spectroscopic methods, several advanced techniques can be employed to provide orthogonal validation of stereochemical integrity and to determine enantiomeric excess (ee) with high accuracy.

Chiral High-Performance Liquid Chromatography, as discussed previously, remains the gold standard for determining enantiomeric excess due to its accuracy and robustness. rsc.org Method validation according to regulatory guidelines ensures its suitability for quality control.

Enantioselective indicator displacement assays (eIDAs) represent a more novel approach for the high-throughput screening of enantiomeric excess in amino acids. nih.gov These assays utilize a chiral receptor and a colorimetric indicator. The displacement of the indicator by the amino acid enantiomers leads to a change in color that can be measured by a UV-vis spectrophotometer. nih.gov The magnitude of the response differs between enantiomers, allowing for the construction of calibration curves to determine ee. nih.gov

Other emerging techniques include the use of specialized sensors, such as extended-gate-type organic field-effect transistors functionalized with molecularly imprinted polymers. rsc.org These sensors can be designed to exhibit high selectivity for one enantiomer over another, providing a direct electronic readout that correlates with the enantiomeric composition of the sample. rsc.org While not yet standard in quality control labs, these methods highlight the ongoing innovation in the field of chiral analysis.

Emerging Research Avenues and Future Perspectives for Tert Butyl 2 Amino 3 Methylbutanoate Hydrochloride

Development of Novel Derivatization Strategies and Analog Synthesis

The development of novel derivatization strategies for tert-butyl 2-amino-3-methylbutanoate hydrochloride is primarily centered on the strategic manipulation of its amino and carboxylic acid functionalities. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

One key area of research involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for precise, multi-step synthetic sequences. For instance, the amino group of tert-butyl 2-amino-3-methylbutanoate hydrochloride can be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, while the tert-butyl ester is acid-labile. This orthogonal protection scheme is fundamental in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.

Novel derivatization also extends to the synthesis of a diverse range of N-acyl analogs. A general method for this involves the reaction of the amino acid tert-butyl ester hydrochloride with an acylating agent, such as a sulfonyl chloride, in the presence of a base like diisopropylethylamine (DIPEA). This strategy has been employed to synthesize compounds like (S)-tert-Butyl 3-methyl-2-(4-nitrophenylsulfonamido)butanoate rsc.org.

Furthermore, research into alternative protecting groups for the amino function continues to be an active area. Groups like the p-nitrobenzyloxycarbonyl (pNZ) group are being explored for their unique cleavage conditions, offering orthogonality to standard protecting groups like Boc and Fmoc, which is particularly useful in the synthesis of complex peptides ub.eduresearchgate.netug.edu.pl. The strategic selection of these protecting groups is crucial for minimizing side reactions and improving the efficiency of complex synthetic routes.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, pNZ |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, tBu esters |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl2) | Boc, Fmoc |

Exploration in New Medicinal Chemistry and Chemical Biology Applications

The application of tert-butyl 2-amino-3-methylbutanoate hydrochloride and its derivatives is rapidly expanding in the fields of medicinal chemistry and chemical biology, moving beyond its traditional role in peptide synthesis.

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. It is utilized in the preparation of drug candidates for cancer treatment and other therapeutic areas . For instance, derivatives of valine esters are key components in the synthesis of potent antiviral and antihypertensive drugs. The structural motif provided by valine is often essential for the biological activity of these therapeutic agents. Furthermore, valine derivatives, including those with the tert-butyl ester, have been incorporated into synthetic cannabinoid receptor agonists, a class of compounds with significant pharmacological interest nih.govrsc.org. The synthesis of L-γ-methyleneglutamic acid amide tert-butyl ester prodrugs has also been explored for their potential as anticancer agents nih.gov.

In the realm of chemical biology, tert-butyl 2-amino-3-methylbutanoate hydrochloride is employed in the study of biological processes at the molecular level. It is used in biochemical studies related to protein folding and function chemimpex.com. The incorporation of valine analogs into peptides and proteins allows researchers to probe protein-ligand interactions and enzyme mechanisms. For example, isotope-labeled valine derivatives can be used in NMR studies to investigate the geometry of interactions between a protein and a small molecule ligand researchgate.net. Chemical reporters, which are small molecules that can be incorporated into biomolecules and later detected, represent another exciting application. Valine derivatives can be modified to act as such reporters, enabling the tracking and visualization of biological processes nih.gov.

| Application Area | Specific Use | Significance |

| Medicinal Chemistry | Intermediate for anticancer drugs | Provides a key structural component for therapeutic agents . |

| Synthesis of antiviral agents | Essential building block for complex antiviral molecules. | |

| Precursor for synthetic cannabinoid receptor agonists | Enables the creation of novel psychoactive compounds for research nih.govrsc.org. | |

| Chemical Biology | Studies of protein folding and function | Helps elucidate the fundamental principles of protein structure and dynamics chemimpex.com. |

| Probing protein-ligand interactions | Allows for detailed analysis of molecular recognition events researchgate.net. |

Integration into Advanced Synthetic Methodologies (e.g., flow chemistry, biocatalysis, photocatalysis)

To enhance efficiency, sustainability, and precision in chemical synthesis, tert-butyl 2-amino-3-methylbutanoate hydrochloride is being integrated into advanced synthetic methodologies, including flow chemistry, biocatalysis, and photocatalysis.

Flow Chemistry: The use of continuous-flow systems for peptide synthesis has gained significant traction as it offers several advantages over traditional batch methods, such as improved mixing, heat transfer, and the potential for automation pentelutelabmit.comresearchgate.netnih.gov. In flow-based solid-phase peptide synthesis (SPPS), reagents, including protected amino acids like tert-butyl 2-amino-3-methylbutanoate hydrochloride, are continuously passed through a reactor containing the solid support researchgate.net. This methodology allows for significantly reduced reaction times and can lead to higher purity products. The development of automated flow peptide synthesizers represents a major step forward in the rapid and efficient production of peptides and even small proteins pentelutelabmit.com.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While direct biocatalytic applications involving tert-butyl 2-amino-3-methylbutanoate hydrochloride are still an emerging area, research into the enzymatic synthesis of amino acid esters is paving the way. Enzymes can be used for the selective acylation or deacylation of amino acid derivatives, providing a mild and efficient route to novel compounds. The development of engineered enzymes with tailored specificities holds promise for the future application of biocatalysis in the synthesis and modification of this and other amino acid esters.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the modification of amino acids and peptides under mild conditions. This methodology allows for the generation of reactive intermediates that can undergo a variety of transformations, leading to the synthesis of unnatural amino acids with novel functionalities researchgate.net. The functionalization of amino acid derivatives through photoredox catalysis opens up new avenues for creating complex molecular architectures that would be difficult to access through traditional methods. Future research will likely focus on the application of these photocatalytic methods to specific amino acid esters like tert-butyl 2-amino-3-methylbutanoate hydrochloride to further expand its synthetic utility.

| Methodology | Application to Tert-butyl 2-amino-3-methylbutanoate hydrochloride | Advantages |

| Flow Chemistry | Used as a building block in continuous-flow solid-phase peptide synthesis researchgate.net. | Faster reaction times, improved efficiency, automation potential, higher purity products pentelutelabmit.comresearchgate.netnih.gov. |

| Biocatalysis | Potential for enzymatic acylation and other modifications. | High selectivity, mild reaction conditions, environmentally friendly. |

| Photocatalysis | Can be a substrate for photocatalytic functionalization to create unnatural amino acids researchgate.net. | Mild reaction conditions, access to novel chemical transformations and complex molecules. |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-amino-3-methylbutanoate hydrochloride?

The compound can be synthesized via esterification of L-valine derivatives. For example, L-valine methyl ester hydrochloride (CAS 6306-52-1) is a precursor that can undergo tert-butoxycarbonylation using reagents like Boc anhydride under basic conditions. Alternatively, coupling reactions with tert-butyl-protected intermediates (e.g., tert-butyl carbazate) using EDCI/HOBt and DIPEA in anhydrous solvents (e.g., DCM or DMF) are effective . Purification typically involves recrystallization or column chromatography under inert atmospheres to prevent hydrolysis.

Q. How can the purity of tert-butyl 2-amino-3-methylbutanoate hydrochloride be validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for assessing purity, especially for chiral resolution. Nuclear magnetic resonance (NMR) (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, ¹H NMR should show signals for the tert-butyl group (~1.4 ppm, singlet) and the amino proton (~8.5 ppm, broad) .

Q. What storage conditions are optimal for long-term stability?

Store at 2–8°C in airtight, light-resistant containers under nitrogen to minimize hydrolysis. Desiccants (e.g., silica gel) should be used to prevent moisture absorption, as the hydrochloride salt is hygroscopic. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How does stereochemistry influence coupling efficiency in peptide synthesis using this compound?

The (S)-configuration of tert-butyl 2-amino-3-methylbutanoate hydrochloride (CAS 13518-40-6) ensures enantioselective coupling in peptide chains. Racemization risks increase above 0°C or in polar aprotic solvents like DMF; thus, low temperatures (−20°C to 0°C) and additives like HOBt minimize side reactions. Chiral HPLC (e.g., CHIRALPAK® columns) can monitor enantiomeric excess .

Q. What strategies optimize the tert-butyl group’s stability during acidic deprotection?

The tert-butyl ester is stable under mild acidic conditions (pH >3) but cleaved efficiently with concentrated HCl in dioxane or trifluoroacetic acid (TFA). Kinetic studies suggest a half-life of ~2 hours in 4M HCl/dioxane at 25°C. For selective deprotection, sequential treatment with TFA (for tert-butyl) and HCl (for other esters) is effective .

Q. How can hydrolysis kinetics of the tert-butyl ester be systematically studied?

Design a pH-dependent kinetic assay using buffer solutions (pH 1–7) at 37°C. Monitor hydrolysis via LC-MS, quantifying the release of 3-methylbutanoic acid. Activation energy (Ea) can be calculated using the Arrhenius equation. Note: Hydrolysis accelerates at pH <2 due to protonation of the ester carbonyl .

Q. What role does this compound play in prodrug design for antiviral agents?

The tert-butyl ester enhances lipophilicity, improving cellular uptake. For example, valganciclovir hydrochloride (a prodrug of ganciclovir) uses a similar esterification strategy to increase bioavailability. Post-absorption, esterases hydrolyze the tert-butyl group to release the active drug .

Data Contradictions and Resolutions

- CAS Number Variability : (CAS 13518-40-6) and 19 (CAS 17609-47-1) list different salts (tert-butyl vs. ethyl esters). These are distinct stereoisomers; confirm configurations via optical rotation or X-ray crystallography .

- Deprotection Efficiency : reports TFA cleavage, while uses HCl. TFA is faster but may require scavengers (e.g., triisopropylsilane) to prevent side reactions.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.